molecular formula C7H10Cl2O2 B152406 2,2-dimethylpentanedioyl Dichloride CAS No. 133003-98-2

2,2-dimethylpentanedioyl Dichloride

Cat. No.: B152406
CAS No.: 133003-98-2
M. Wt: 197.06 g/mol
InChI Key: WBKXOLKOAFPWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it consists of a five-carbon dicarboxylic acid backbone where both chloride groups replace the hydroxyl moieties of the carboxylic acid, and methyl substituents enhance steric hindrance. This compound is typically utilized in organic synthesis, particularly in polymerization or acylation reactions, due to its high reactivity.

Properties

IUPAC Name

2,2-dimethylpentanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-7(2,6(9)11)4-3-5(8)10/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKXOLKOAFPWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylpentanedioyl dichloride typically involves the reaction of 2,2-dimethylpentanedioic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction scheme is as follows:

(CH3)2C(CO2H)2+SOCl2(CH3)2C(COCl)2+SO2+HCl\text{(CH3)2C(CO2H)2} + \text{SOCl2} \rightarrow \text{(CH3)2C(COCl)2} + \text{SO2} + \text{HCl} (CH3)2C(CO2H)2+SOCl2→(CH3)2C(COCl)2+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylpentanedioyl dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethylpentanedioic acid.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium

Major Products Formed:

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    2,2-Dimethylpentanedioic Acid: Formed from hydrolysis

Scientific Research Applications

2,2-Dimethylpentanedioyl dichloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.

    Biology: Employed in the synthesis of biologically active molecules and intermediates.

    Medicine: Utilized in the development of pharmaceutical compounds and drug intermediates.

    Industry: Applied in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethylpentanedioyl dichloride involves its reactivity with nucleophiles. The compound’s acyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its role as an acylating agent in organic synthesis .

Comparison with Similar Compounds

Ethylphosphonic Dichloride (C₂H₅Cl₂OP)

  • Structure : Contains a phosphorus center bonded to ethyl and two chloride groups.
  • Molar Mass : 148.93 g/mol (calculated from C₂H₅Cl₂OP).
  • Reactivity: Highly reactive in nucleophilic substitution reactions, commonly used in synthesizing organophosphorus compounds.
  • Physical State : Likely a liquid or low-melting solid (inferred from dichloride analogs).

Thionyl Dichloride (SOCl₂)

  • Structure: Inorganic compound with sulfur, oxygen, and two chloride groups.
  • Molar Mass : 118.97 g/mol.
  • Reactivity : Dehydrating agent; reacts violently with water to release HCl and SO₂ gas.
  • Physical State : Colorless to pale yellow liquid.
  • Hazards : Severe respiratory irritant; precautionary measures (e.g., P261, P262) similar to dihydrochloride compounds in –2 .

1,2-Dichloroethane (C₂H₄Cl₂)

  • Structure : Simple dichloroalkane with two adjacent chlorine atoms.
  • Molar Mass : 98.96 g/mol.
  • Reactivity : Less reactive than acyl/phosphonic dichlorides; used as a solvent.
  • Physical State : Colorless oily liquid with high volatility.
  • Hazards: Carcinogenic; toxic via inhalation and dermal exposure .

(2S)-2,5-Diaminopentanamide Dihydrochloride (C₅H₁₃N₃O·(HCl)₂)

  • Structure : Diamine derivative with hydrochloride salts.
  • Molar Mass : 204.1 g/mol.
  • Physical State : Powder.
  • Hazards: Limited toxicological data; precautions include avoiding dust inhalation and skin contact .

Comparative Data Table

Compound Molar Mass (g/mol) Reactivity Profile Physical State Key Hazards
This compound* ~191 (estimated) High (acyl chloride reactivity) Likely liquid Corrosive, lachrymator (inferred)
Ethylphosphonic Dichloride 148.93 Organophosphorus synthesis Liquid/solid Corrosive, requires PPE
Thionyl Dichloride 118.97 Dehydration, HCl/SO₂ release Liquid Respiratory irritant
1,2-Dichloroethane 98.96 Solvent Oily liquid Carcinogenic, volatile
(2S)-2,5-Diaminopentanamide Dihydrochloride 204.1 Low (stable salt) Powder Limited toxicity data

*Estimated properties based on structural analogs.

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, requiring extrapolation from structurally related compounds. Further experimental studies are needed to confirm its physicochemical properties, toxicity, and environmental behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethylpentanedioyl Dichloride
Reactant of Route 2
2,2-dimethylpentanedioyl Dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.